MPPG

Description

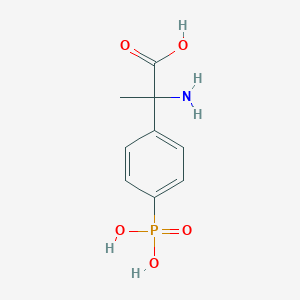

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(4-phosphonophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO5P/c1-9(10,8(11)12)6-2-4-7(5-3-6)16(13,14)15/h2-5H,10H2,1H3,(H,11,12)(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAONCRJPUQXPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)P(=O)(O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398316 | |

| Record name | MPPG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169209-65-8 | |

| Record name | α-Amino-α-methyl-4-phosphonobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169209-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MPPG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Intricacies of MPPG: A Technical Guide to its Mechanism of Action at Metabotropic Glutamate Receptors

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of (S)-α-Methyl-4-phosphonophenylglycine (MPPG), a notable antagonist of Group III metabotropic glutamate receptors (mGluRs). Tailored for researchers, scientists, and professionals in drug development, this document delves into the quantitative pharmacology, key experimental methodologies, and underlying signaling pathways associated with this compound's interaction with these critical neuronal receptors.

Core Findings at a Glance

(S)-α-Methyl-4-phosphonophenylglycine (this compound) is a competitive antagonist with a preference for Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are G-protein coupled receptors (GPCRs) that play a crucial modulatory role in synaptic transmission and neuronal excitability, primarily through the inhibition of adenylyl cyclase and subsequent reduction of intracellular cyclic AMP (cAMP) levels.

Quantitative Profile of this compound

The antagonistic properties of this compound have been quantified in various experimental systems. The following table summarizes the available data on its affinity and potency at Group III mGluRs.

| Receptor Subtype | Parameter | Value (µM) | Experimental System | Reference |

| L-AP4-sensitive receptors (presumed Group III) | K_d | 9.2 | Neonatal rat spinal cord | [Source not explicitly cited] |

| Presumed Group III mGluR | K_d | 11.7 | Schild analysis in rat hippocampal slices | [Source not explicitly cited] |

| mGluR8a | Inhibition of [3H]CPPG binding | Potent inhibitor (exact K_i not specified) | Radioligand binding assay | [1] |

Note: Further research is required to establish precise IC50 and K_i values for this compound at each individual mGluR subtype.

Deciphering the Mechanism: Key Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of specialized experimental techniques. Below are detailed methodologies for the pivotal assays used to elucidate its antagonist activity.

Electrophysiology: Whole-Cell Voltage-Clamp Recordings in Hippocampal Slices

This technique allows for the direct measurement of the effects of this compound on synaptic transmission.

Objective: To determine the ability of this compound to antagonize agonist-induced inhibition of synaptic currents.

Protocol:

-

Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from rodents. Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

-

Recording Setup: Use a whole-cell patch-clamp configuration to record from pyramidal neurons in the CA1 or CA3 region of the hippocampus.

-

Baseline Recording: Establish a stable baseline of evoked excitatory postsynaptic currents (EPSCs) by stimulating afferent pathways (e.g., Schaffer collaterals).

-

Agonist Application: Apply a specific Group III mGluR agonist, such as L-AP4, to the bath to induce a depression of the EPSC amplitude.

-

This compound Application: Co-apply increasing concentrations of this compound with the agonist.

-

Data Analysis: Measure the extent to which this compound reverses the agonist-induced depression of EPSCs. Construct concentration-response curves to determine the IC50 of this compound. A Schild analysis can be performed to determine the K_d and the nature of the antagonism (competitive vs. non-competitive).

Workflow for Electrophysiological Experiments

Caption: Workflow for assessing this compound antagonism using whole-cell electrophysiology.

Radioligand Binding Assays

These assays directly measure the affinity of this compound for mGluR subtypes.

Objective: To determine the binding affinity (K_i) of this compound for specific Group III mGluR subtypes.

Protocol:

-

Membrane Preparation: Prepare cell membranes from cell lines (e.g., HEK293 or CHO cells) stably expressing a specific human or rodent mGluR subtype (e.g., mGluR4, mGluR8).

-

Assay Setup: In a multi-well plate, combine the cell membranes, a radiolabeled ligand that binds to the receptor of interest (e.g., [3H]L-AP4 or [3H]CPPG), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the amount of radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50. Convert the IC50 to a K_i value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

Caption: Step-by-step workflow for determining this compound's binding affinity.

cAMP Accumulation Assays

This functional assay measures the downstream consequence of this compound's antagonism at G_i-coupled Group III mGluRs.

Objective: To assess the ability of this compound to block agonist-mediated inhibition of cAMP production.

Protocol:

-

Cell Culture: Culture cells (e.g., CHO or HEK293) stably expressing a Group III mGluR.

-

Forskolin Stimulation: Treat the cells with forskolin, an adenylyl cyclase activator, to stimulate cAMP production.

-

Agonist and Antagonist Treatment: In the presence of forskolin, treat the cells with a Group III mGluR agonist (e.g., L-AP4) with and without varying concentrations of this compound.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: The agonist will inhibit forskolin-stimulated cAMP accumulation. This compound is expected to reverse this inhibition in a concentration-dependent manner. Plot the cAMP levels against the this compound concentration to determine its IC50.

cAMP Accumulation Assay Workflow

Caption: Protocol for evaluating this compound's functional antagonism via cAMP measurement.

Signaling Pathways Modulated by this compound

Group III mGluRs, the primary targets of this compound, are canonically coupled to the G_i/o family of G-proteins. Activation of these receptors by endogenous glutamate leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This, in turn, reduces the activity of protein kinase A (PKA) and modulates the function of various downstream effectors, including ion channels. By acting as a competitive antagonist, this compound blocks the binding of glutamate to these receptors, thereby preventing the initiation of this inhibitory signaling cascade.

Signaling Pathway of Group III mGluRs and this compound's Point of Intervention

Caption: this compound competitively antagonizes glutamate at Group III mGluRs, preventing the inhibition of adenylyl cyclase.

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of Group III mGluR function. Its mechanism as a competitive antagonist at these G_i/o-coupled receptors is well-supported by electrophysiological, radioligand binding, and functional cellular assays. This technical guide provides the foundational knowledge and detailed methodologies for researchers to further explore the nuanced role of this compound and the therapeutic potential of modulating Group III mGluRs in various neurological and psychiatric disorders. Further characterization of its subtype selectivity will be crucial for its precise application in neuroscience research.

References

Alpha-Methyl-4-Phosphonophenylglycine (MPPG): A Technical Guide to its Antagonism of Group III Metabotropic Glutamate Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-α-Methyl-4-phosphonophenylglycine (MPPG) is a classical competitive antagonist of group III metabotropic glutamate receptors (mGluRs). This document provides an in-depth technical overview of this compound, focusing on its pharmacological properties, the experimental protocols used for its characterization, and the underlying signaling pathways it modulates. Quantitative data on its potency and selectivity are presented, along with detailed methodologies for key experiments. Visual diagrams are included to illustrate signaling cascades, experimental workflows, and the compound's selectivity profile. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working with group III mGluR antagonists.

Introduction to this compound and Group III mGluRs

Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission in the central nervous system. They are classified into three groups based on sequence homology, pharmacology, and signal transduction mechanisms. Group III mGluRs, which include subtypes mGluR4, mGluR6, mGluR7, and mGluR8, are typically located presynaptically and are negatively coupled to adenylyl cyclase through Gi/o proteins. Their activation generally leads to a decrease in neurotransmitter release.

This compound is a phenylglycine derivative that acts as a competitive antagonist at group III mGluRs. It has been instrumental in elucidating the physiological roles of these receptors. While not as potent as some later-developed antagonists like (RS)-α-cyclopropyl-4-phosphonophenylglycine (CPPG), this compound remains a valuable pharmacological tool due to its selectivity for group III over group I and II mGluRs.

Quantitative Pharmacological Data

The antagonist potency of this compound has been characterized in various in vitro systems. The following tables summarize the available quantitative data for this compound and the related, more potent antagonist, CPPG, for comparative purposes.

Table 1: Antagonist Potency of this compound at Group III mGluRs

| Receptor Target | Ligand | Potency (Kd) | Assay System | Reference |

| L-AP4-sensitive presynaptic mGluRs | (RS)-MPPG | 9.2 µM | Neonatal rat spinal cord | [1] |

Table 2: Antagonist Potency of the Related Compound (RS)-CPPG for Comparison

| Receptor Group | Agonist | Antagonist | Potency (IC50) | Assay System | Reference |

| Group III (L-AP4 response) | L-AP4 | (RS)-CPPG | 2.2 ± 0.6 nM | Adult rat cortex | [2] |

| Group II (L-CCG-I response) | L-CCG-I | (RS)-CPPG | 46.2 ± 18.2 nM | Adult rat cortex | [2] |

| Group I ((1S,3R)-ACPD response) | (1S,3R)-ACPD | (RS)-CPPG | 0.65 ± 0.07 mM (Kb) | Neonatal rat cortical slices | [2] |

Signaling Pathways

Group III mGluRs, upon activation by an agonist like L-AP4, couple to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a competitive antagonist, blocks the binding of agonists to the receptor, thereby preventing this signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antagonist activity of this compound at group III mGluRs.

Electrophysiological Recording in Neonatal Rat Spinal Cord

This protocol is adapted from procedures used to study the effects of mGluR ligands on synaptic transmission in the neonatal rat spinal cord.

Objective: To measure the ability of this compound to antagonize the effects of a group III mGluR agonist (e.g., L-AP4) on synaptic potentials.

Materials:

-

Neonatal Sprague-Dawley rats (P0-P4)

-

Dissection microscope

-

Vibrating microtome

-

Recording chamber with superfusion system

-

Glass microelectrodes

-

Micromanipulators

-

Amplifier and data acquisition system

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 CaCl2, 1 MgSO4, 10 D-glucose, saturated with 95% O2 / 5% CO2.

-

(RS)-MPPG

-

L-AP4

Procedure:

-

Preparation of Spinal Cord Slices:

-

Anesthetize neonatal rat pups by hypothermia.

-

Decapitate the pup and rapidly dissect the spinal cord in ice-cold, oxygenated aCSF.

-

Embed the lumbar region of the spinal cord in an agar block.

-

Cut transverse slices (400-500 µm) using a vibrating microtome.

-

Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at room temperature.

-

Place a stimulating electrode on a dorsal root and a recording electrode in the ventral horn to record synaptic potentials from motoneurons.

-

Evoke synaptic responses by electrical stimulation of the dorsal root.

-

-

Drug Application and Data Acquisition:

-

Establish a stable baseline of evoked synaptic potentials.

-

Apply the group III mGluR agonist L-AP4 to the bath to induce a depression of the synaptic potential.

-

After observing a stable effect of the agonist, co-apply this compound at various concentrations with the agonist.

-

Record the extent to which this compound reverses the agonist-induced depression of the synaptic potential.

-

Wash out the drugs to allow for recovery of the synaptic response.

-

Analyze the data to determine the concentration-dependent antagonist effect of this compound.

-

Forskolin-Stimulated Cyclic AMP Accumulation Assay

This assay is used to functionally assess the antagonism of Gi/o-coupled receptors like group III mGluRs.

Objective: To measure the ability of this compound to block the agonist-induced inhibition of forskolin-stimulated cAMP production.

Materials:

-

Cell line expressing a group III mGluR subtype (e.g., CHO or HEK293 cells)

-

Cell culture reagents

-

Forskolin

-

3-isobutyl-1-methylxanthine (IBMX)

-

Group III mGluR agonist (e.g., L-AP4)

-

(RS)-MPPG

-

cAMP assay kit (e.g., ELISA, HTRF, or bioluminescent-based)

-

Multi-well plates (e.g., 96- or 384-well)

-

Plate reader

Procedure:

-

Cell Culture and Plating:

-

Culture the cells expressing the target group III mGluR in appropriate media.

-

Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.

-

-

Assay Protocol:

-

Wash the cells with assay buffer (e.g., HBSS).

-

Pre-incubate the cells with the phosphodiesterase inhibitor IBMX (to prevent cAMP degradation) for a specified time (e.g., 10-30 minutes).

-

Add this compound at various concentrations to the wells and incubate for a further period.

-

Add the group III mGluR agonist (e.g., L-AP4) to the wells.

-

Immediately add forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase and increase cAMP production.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen detection method (e.g., reading fluorescence or luminescence on a plate reader).

-

-

Data Analysis:

-

Calculate the percentage inhibition of the forskolin-stimulated cAMP response by the agonist in the absence and presence of different concentrations of this compound.

-

Construct concentration-response curves to determine the IC50 of this compound.

-

Selectivity Profile of this compound

This compound exhibits selectivity for group III mGluRs over group I and II receptors. This selectivity is a key feature that makes it a useful pharmacological tool.

Conclusion

(RS)-α-Methyl-4-phosphonophenylglycine (this compound) is a foundational pharmacological tool for the study of group III metabotropic glutamate receptors. Its antagonist activity, particularly at L-AP4-sensitive receptors, and its selectivity over other mGluR groups have enabled significant progress in understanding the roles of group III mGluRs in the central nervous system. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other group III mGluR modulators. While more potent and subtype-selective antagonists have since been developed, the principles of characterization and the signaling pathways elucidated through the study of this compound remain fundamental to the field. This technical guide serves as a consolidated resource to aid researchers in the effective design and execution of experiments involving this important compound.

References

Alpha-Methyl-4-phosphonophenylglycine (MPPG): A Technical Guide to its Discovery and History as a Metabotropic Glutamate Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, history, and seminal research surrounding (RS)-alpha-methyl-4-phosphonophenylglycine (MPPG). Initially synthesized and characterized in the mid-1990s, this compound emerged as a pivotal pharmacological tool for the investigation of metabotropic glutamate (mGlu) receptors. This document details its chemical synthesis, pharmacological profile as a competitive antagonist with selectivity for Group III mGlu receptors, and the key experimental findings that established its utility in neuroscience research. Quantitative data from foundational studies are presented in a structured format, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a comprehensive understanding of this important research compound.

Discovery and Synthesis

(RS)-alpha-Methyl-4-phosphonophenylglycine (this compound) was developed as part of a research effort to create selective antagonists for the then newly characterized metabotropic glutamate receptors. The synthesis of a range of α-substituted 4-phosphonophenylglycines, including this compound, was described by Conway and colleagues in 2001.[1] The synthetic route provided a means to explore the structure-activity relationships of phenylglycine derivatives at mGlu receptors.

General Synthesis Protocol

The synthesis of α-substituted 4-phosphonophenylglycines, such as this compound, generally involves the formation of the phosphonate group on the phenyl ring, followed by the construction of the α-amino acid moiety. A common approach is the Strecker synthesis or variations thereof, starting from a suitably protected 4-phosphonobenzaldehyde. The introduction of the α-methyl group can be achieved through alkylation of an intermediate.

Pharmacological Profile

This compound was established as a competitive antagonist at metabotropic glutamate receptors, with a notable selectivity for Group III receptors (mGlu4, mGlu6, mGlu7, mGlu8) over Group I and Group II receptors. Seminal studies in the mid-1990s utilizing neonatal rat spinal cord, thalamic, and hippocampal preparations were instrumental in elucidating its pharmacological properties.[2]

Quantitative Pharmacological Data

The following table summarizes key quantitative data from foundational studies on this compound.

| Agonist | Preparation | Receptor Subtype(s) | Antagonist Action | Measured Value | Reference |

| L-AP4 | Neonatal Rat Spinal Cord | Group III mGluRs | Competitive Antagonism | pA2 = 4.8 | Jane et al., 1995 |

| (1S,3R)-ACPD | Neonatal Rat Spinal Cord | Group II mGluRs | Weak Antagonism | - | Jane et al., 1995 |

| L-AP4 | Rat Ventrobasal Thalamus | Presynaptic mGluRs | Antagonism of GABAergic transmission inhibition | - | Salt & Turner, 1996 |

| L-AP4 & L-CCG-I | Adult Rat Cortical Slices | Group III & Group II mGluRs | Antagonism of adenylyl cyclase inhibition | - | Bedingfield et al., 1996 |

| L-AP4 | Rat Hippocampal Slices (Lateral Perforant Path) | Group III mGluRs | Antagonism of synaptic depression | - | Bushell et al., 1996 |

Key Experimental Protocols

The characterization of this compound relied on a variety of electrophysiological and biochemical assays. The following are detailed protocols for two of the key experimental approaches used in the foundational studies.

Electrophysiology in the Neonatal Rat Spinal Cord

Objective: To determine the antagonist activity of this compound at presynaptic mGlu receptors in the neonatal rat spinal cord.

Methodology:

-

Tissue Preparation: Spinal cords were isolated from neonatal Wistar rats (5-9 days old). A hemisected spinal cord preparation was placed in a recording chamber and continuously superfused with artificial cerebrospinal fluid (aCSF) gassed with 95% O2 / 5% CO2 at room temperature.

-

Electrophysiological Recording: Ventral root potentials were recorded using suction electrodes. Synaptic responses were evoked by electrical stimulation of a dorsal root using a suction electrode.

-

Drug Application: Agonists (e.g., L-AP4) and antagonists (this compound) were bath-applied via the superfusing aCSF.

-

Data Analysis: The depressant effect of the agonist on the evoked ventral root potential was quantified. The ability of this compound to antagonize this depression was measured, and Schild analysis was used to determine the pA2 value for competitive antagonism.

Adenylyl Cyclase Activity Assay in Rat Cortical Slices

Objective: To assess the effect of this compound on the inhibition of adenylyl cyclase by mGlu receptor agonists.

Methodology:

-

Tissue Preparation: Slices (400 µm) were prepared from the cerebral cortex of adult rats.

-

Assay: Slices were pre-incubated in oxygenated Krebs-Henseleit buffer. The assay was initiated by the addition of forskolin (to stimulate adenylyl cyclase) in the presence or absence of mGlu receptor agonists (e.g., L-AP4, L-CCG-I) and varying concentrations of this compound.

-

cAMP Measurement: The reaction was terminated, and the slices were homogenized. The concentration of cyclic AMP (cAMP) was determined using a competitive protein binding assay.

-

Data Analysis: The inhibitory effect of the agonists on forskolin-stimulated cAMP accumulation was calculated. The ability of this compound to reverse this inhibition was quantified to determine its antagonist potency.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Conclusion

(RS)-alpha-Methyl-4-phosphonophenylglycine (this compound) played a crucial role in the early pharmacological dissection of metabotropic glutamate receptor function. Its characterization as a selective Group III mGlu receptor antagonist provided researchers with a valuable tool to probe the physiological roles of these receptors in the central nervous system. The foundational studies highlighted in this guide not only established the pharmacological profile of this compound but also contributed significantly to our understanding of mGlu receptor signaling and synaptic modulation. Although more potent and selective ligands have since been developed, the history of this compound serves as a testament to the importance of chemical synthesis in advancing our understanding of neuropharmacology.

References

Unraveling the Pharmacological Profile of (±)-alpha-methyl-4-phosphonophenylglycine (MPEP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-alpha-methyl-4-phosphonophenylglycine (MPEP) is a pivotal pharmacological tool and a lead compound in neuroscience research and drug development. Initially identified as a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), MPEP has played a crucial role in elucidating the physiological and pathophysiological functions of this receptor. Furthermore, subsequent research has revealed its activity as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This dual activity makes MPEP a compound of significant interest for studying glutamatergic signaling and for the development of therapeutics targeting a range of neurological and psychiatric disorders.

This in-depth technical guide provides a comprehensive overview of the pharmacological profile of MPEP, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to support ongoing research and development efforts.

Core Pharmacological Activities

MPEP exhibits two primary pharmacological activities:

-

mGluR5 Negative Allosteric Antagonism: MPEP is a potent, non-competitive antagonist of the mGluR5. It binds to an allosteric site within the transmembrane domain of the receptor, distinct from the glutamate binding site. This binding event negatively modulates the receptor's response to agonist stimulation. The IC50 for MPEP in completely inhibiting quisqualate-stimulated phosphoinositide (PI) hydrolysis is approximately 36 nM.[1]

-

mGluR4 Positive Allosteric Modulation: MPEP acts as a positive allosteric modulator at the mGluR4. In the presence of an orthosteric agonist like L-2-amino-4-phosphonobutyrate (L-AP4), MPEP enhances the agonist's potency and efficacy. This potentiation is observed in functional assays such as [35S]GTPγS binding and adenylyl cyclase inhibition.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the binding affinity and functional activity of MPEP at various receptors, highlighting its selectivity profile.

Table 1: MPEP Activity at Metabotropic Glutamate Receptors (mGluRs)

| Receptor Subtype | Species | Assay Type | Parameter | Value | Reference |

| mGluR5 | Human | Phosphoinositide Hydrolysis | IC50 | 36 nM | [1] |

| mGluR5 | Rat | [3H]MPEP Binding | Ki | 12 nM | |

| mGluR1 | Rat | - | - | >10,000 nM (inactive) | [2] |

| mGluR2 | Human | - | - | >100,000 nM (inactive) | [2] |

| mGluR3 | Human | - | - | >100,000 nM (inactive) | [2] |

| mGluR4 | Human | [35S]GTPγS Binding (in presence of L-AP4) | EC50 | 260 nM | [2] |

| mGluR6 | Human | - | - | >10,000 nM (inactive) | |

| mGluR7 | Human | - | - | >100,000 nM (inactive) | |

| mGluR8 | Human | - | - | >100,000 nM (inactive) |

Table 2: MPEP Activity at Ionotropic Glutamate and Other Receptors

| Receptor | Species | Assay Type | Parameter | Value / Effect | Reference |

| NMDA | Rat | Whole-cell patch clamp | - | Non-competitive antagonist activity | [1][3] |

| AMPA | - | - | - | No significant activity reported | [1] |

| Kainate | - | - | - | No significant activity reported | [1] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Phosphoinositide Hydrolysis Assay for mGluR5 Antagonism

This assay measures the ability of MPEP to inhibit agonist-induced production of inositol phosphates, a downstream signaling event of mGluR5 activation.

Cell Culture and Transfection:

-

HEK293 cells are stably transfected with the human mGluR5 gene.

-

Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

Labeling with [³H]-myo-inositol:

-

Cells are seeded into 24-well plates and grown to near confluency.

-

The growth medium is replaced with inositol-free DMEM containing 1 µCi/mL of [³H]-myo-inositol and incubated for 16-24 hours to label the cellular phosphoinositide pools.

Assay Procedure:

-

The labeling medium is removed, and cells are washed with assay buffer (e.g., HEPES-buffered saline).

-

Cells are pre-incubated with various concentrations of MPEP or vehicle for 15-30 minutes.

-

An mGluR5 agonist (e.g., 10 µM quisqualate or 30 µM (S)-3,5-DHPG) is added, and the incubation continues for 45-60 minutes at 37°C.

-

The reaction is terminated by the addition of ice-cold perchloric acid.

-

The cell lysates are neutralized, and the inositol phosphates are separated from free inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

-

The radioactivity of the eluted inositol phosphates is quantified by liquid scintillation counting.

-

IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

[³⁵S]GTPγS Binding Assay for mGluR4 Positive Allosteric Modulation

This functional assay measures the potentiation of agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to mGluR4.

Membrane Preparation:

-

HEK293 cells stably expressing human mGluR4 are harvested.

-

Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.

-

The resulting pellet is washed and resuspended in assay buffer to a final protein concentration of 10-20 µ g/well .

Assay Procedure:

-

The membrane preparation is incubated in a 96-well plate with assay buffer containing GDP (e.g., 10 µM), [³⁵S]GTPγS (e.g., 0.1 nM), and various concentrations of MPEP.

-

A fixed, sub-maximal concentration of the mGluR4 agonist L-AP4 (e.g., EC20 concentration) is added to stimulate the receptor.

-

The reaction is incubated for 60-90 minutes at 30°C.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

-

The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

EC50 values for the potentiation by MPEP are determined from concentration-response curves.

Signaling Pathways and Mechanisms of Action

The dual activities of MPEP are mediated through distinct signaling pathways associated with mGluR5 and mGluR4.

mGluR5 Signaling Pathway (Antagonism by MPEP)

mGluR5 is a Gq/11-coupled receptor. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). MPEP, by binding to an allosteric site, prevents the conformational change required for G-protein coupling upon agonist binding, thereby inhibiting this entire cascade.

Caption: mGluR5 signaling pathway and its inhibition by MPEP.

mGluR4 Signaling Pathway (Positive Allosteric Modulation by MPEP)

mGluR4 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. MPEP, as a PAM, binds to a site on the mGluR4 receptor that is distinct from the agonist binding site. This binding event enhances the affinity and/or efficacy of the orthosteric agonist (e.g., L-AP4), leading to a more robust inhibition of adenylyl cyclase and a greater reduction in cAMP levels.

Caption: mGluR4 signaling pathway and its positive modulation by MPEP.

Experimental Workflow Diagrams

Workflow for mGluR5 Phosphoinositide Hydrolysis Assay

The following diagram illustrates the key steps in determining the antagonistic activity of MPEP at mGluR5.

Caption: Experimental workflow for the phosphoinositide hydrolysis assay.

Workflow for mGluR4 [³⁵S]GTPγS Binding Assay

This diagram outlines the process for assessing the positive allosteric modulatory effect of MPEP on mGluR4.

Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.

Conclusion

(±)-alpha-methyl-4-phosphonophenylglycine (MPEP) remains a cornerstone tool for the study of metabotropic glutamate receptors. Its well-characterized profile as a potent and selective mGluR5 negative allosteric modulator, coupled with its activity as an mGluR4 positive allosteric modulator, provides a unique opportunity for dissecting the complex roles of these receptors in the central nervous system. The data, protocols, and pathway visualizations presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration of the therapeutic potential of targeting mGluR5 and mGluR4. As with any pharmacological agent, careful consideration of its full activity profile, including its off-target effects at NMDA receptors at higher concentrations, is crucial for the accurate interpretation of experimental results.

References

- 1. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MPEP | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating Group III Metabotropic Glutamate Receptors Using (S)-α-Methyl-4-phosphonophenylglycine (MPPG)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Group III mGluRs and the Utility of MPPG

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system (CNS).[1] They are classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms. Group III mGluRs, which include the subtypes mGluR4, mGluR6, mGluR7, and mGluR8, are of significant interest due to their therapeutic potential in a range of neurological and psychiatric disorders.[2]

Primarily located on presynaptic terminals, group III mGluRs act as autoreceptors or heteroreceptors to inhibit the release of neurotransmitters like glutamate and GABA.[2][3] Their activation is linked to neuroprotective effects by dampening excitotoxicity, making them attractive targets for drug development.[2][4] The study of these receptors has been greatly facilitated by the development of selective pharmacological tools. Among these, (S)-α-Methyl-4-phosphonophenylglycine (this compound) has emerged as a potent and selective competitive antagonist for group III mGluRs, enabling researchers to dissect their physiological and pathophysiological functions.[4][5][6] This guide provides a technical overview of the signaling pathways of group III mGluRs and details key experimental protocols for their investigation using this compound.

Group III mGluR Signaling Pathway

Group III mGluRs are canonically coupled to inhibitory G-proteins (Gi/o).[2][7] Upon activation by glutamate or a selective agonist like L-2-amino-4-phosphonobutanoic acid (L-AP4), the Gi/o protein inhibits the enzyme adenylyl cyclase.[1][2][8] This action reduces the intracellular conversion of ATP to cyclic AMP (cAMP), a critical second messenger. The resulting decrease in cAMP levels leads to reduced activation of protein kinase A (PKA) and subsequent downstream effects, ultimately modulating ion channel function and inhibiting neurotransmitter release from the presynaptic terminal.[2] The antagonist this compound competitively binds to the receptor, preventing agonist-induced activation of this signaling cascade.

Quantitative Data for this compound

This compound's efficacy as a group III mGluR antagonist has been quantified in various experimental systems. This data is critical for designing experiments and interpreting results.

| Parameter | Value | Receptor/System | Reference |

| KD | 11.7 µM | L-AP4-sensitive receptors in rat hippocampal slices | |

| Action | Competitive Antagonist | L-AP4-sensitive presynaptic receptors | [5] |

Experimental Protocols

The following are detailed protocols for investigating group III mGluR function using this compound.

Protocol 1: Extracellular Field Potential Electrophysiology in Hippocampal Slices

This protocol is designed to measure how group III mGluR activation modulates synaptic transmission and how this is blocked by this compound. The agonist L-AP4 is used to activate the receptors, leading to a depression of synaptic transmission, which this compound is expected to reverse.

Logical Relationship of Pharmacological Agents

Materials:

-

Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, 1 MgCl2.[8] Prepare a 10x stock solution and dilute to 1x on the day of the experiment.[8][9]

-

Sucrose Cutting Solution: A modified aCSF with sucrose replacing NaCl to improve slice health during preparation.

-

Reagents: L-AP4 (group III agonist), this compound (group III antagonist).

-

Equipment: Vibratome, recording chamber, perfusion system, stimulating and recording electrodes, amplifier, digitizer, and data acquisition software.

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., a 12-16 day-old rat) in accordance with institutional animal care guidelines.[10]

-

Rapidly dissect the brain and place it in ice-cold, carbogenated (95% O2 / 5% CO2) sucrose cutting solution.[4][11]

-

Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.[11]

-

Transfer slices to a holding chamber with carbogenated aCSF at 32°C for at least 1 hour to recover.[12]

-

-

Recording Setup:

-

Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF at a rate of 2-3 mL/min at room temperature.

-

Place a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals) and a recording electrode in the target dendritic field (e.g., stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Experimental Protocol:

-

Baseline Recording: Stimulate at a low frequency (e.g., 0.05 Hz) and adjust the stimulus intensity to elicit an fEPSP that is 30-40% of the maximal response. Record a stable baseline for at least 20 minutes.

-

Agonist Application: Perfuse the slice with aCSF containing a known concentration of L-AP4 (e.g., 10 µM).[10] This should cause a depression in the fEPSP slope. Continue until a new stable baseline is achieved.

-

Antagonist Application: While continuing to perfuse with L-AP4, co-apply this compound (e.g., 500 µM).[10] Observe for the reversal of the L-AP4-induced depression.

-

Washout: Perfuse with standard aCSF to wash out the drugs and observe for the return of the fEPSP to the original baseline level.

-

-

Data Analysis:

-

Measure the slope of the fEPSP for each time point.

-

Normalize the data to the average baseline slope.

-

Quantify the percentage of depression caused by L-AP4 and the percentage of reversal caused by this compound.

-

Protocol 2: Forskolin-Stimulated cAMP Accumulation Assay

This biochemical assay directly measures the functional consequence of group III mGluR activation (inhibition of adenylyl cyclase) in cultured cells. Forskolin is used to directly stimulate adenylyl cyclase, leading to high cAMP levels. An agonist's ability to reduce this accumulation, and this compound's ability to block that reduction, is quantified.

Materials:

-

Primary neuronal cultures (e.g., cortical or hippocampal neurons) or a cell line expressing the target group III mGluR.

-

Assay buffer (e.g., Krebs-bicarbonate-HEPES).

-

Reagents: Forskolin, L-AP4, this compound, and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or RIA-based).

Procedure:

-

Cell Preparation: Plate cells in multi-well plates and grow to desired confluency.

-

Pre-incubation: Wash cells with assay buffer. Pre-incubate the cells with this compound (at various concentrations for a dose-response curve) or vehicle for 15-20 minutes.

-

Stimulation: Add L-AP4 (agonist) to the wells containing this compound or vehicle. Immediately after, add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except negative control) to stimulate adenylyl cyclase.

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Lysis and Detection: Stop the reaction by lysing the cells. Measure the intracellular cAMP concentration using a commercial kit, following the manufacturer’s instructions.

-

Data Analysis:

-

Generate a standard curve for cAMP.

-

Calculate the cAMP concentration in each sample.

-

Determine the % inhibition of forskolin-stimulated cAMP levels by L-AP4.

-

Plot the dose-response curve for this compound's ability to reverse the L-AP4 effect and calculate an IC50 value.

-

Protocol 3: Neuroprotection Assay Against NMDA-Induced Excitotoxicity

This protocol assesses the neuroprotective role of group III mGluR activation and its antagonism by this compound in a model of excitotoxicity.

Materials:

-

Primary cortical neuron cultures (12-14 days in vitro).[13]

-

Culture medium and defined media for excitotoxicity experiments.

-

Reagents: N-Methyl-D-aspartate (NMDA), L-AP4, this compound.

-

Cell viability assay (e.g., LDH release assay or fluorescent live/dead cell staining).

-

Fixatives (e.g., 4% paraformaldehyde) and antibodies if using immunocytochemistry for visualization.[1][14][15]

Procedure:

-

Pre-treatment: Replace the culture medium with a defined medium. Pre-treat the neuronal cultures with L-AP4, L-AP4 + this compound, this compound alone, or vehicle for 1 hour.

-

Excitotoxic Insult: Add a toxic concentration of NMDA (e.g., 100-300 µM) to the wells for 30 minutes.[13] Control wells should not receive NMDA.

-

Recovery: Wash the cells gently to remove NMDA and the treatment compounds, and replace with the original culture medium.

-

Assessment of Cell Death: Incubate the cultures for 24 hours. Assess neuronal cell death using a lactate dehydrogenase (LDH) assay on the supernatant or by staining the cells with a live/dead stain (e.g., Propidium Iodide and Hoechst) and counting surviving neurons.

-

Data Analysis:

-

Quantify cell death as a percentage of the NMDA-only control.

-

Determine if L-AP4 treatment significantly reduced NMDA-induced cell death.

-

Assess whether co-incubation with this compound reversed the neuroprotective effect of L-AP4.

-

Experimental Workflow and Visualization

A typical workflow for investigating the effects of this compound involves establishing a baseline, applying a group III agonist to elicit a response, and then using this compound to antagonize that response.

Conclusion

This compound remains an invaluable pharmacological tool for the functional characterization of group III metabotropic glutamate receptors. Its ability to selectively antagonize these presynaptic inhibitory receptors allows for precise investigation into their roles in synaptic plasticity, neurotransmission, and neuroprotection. The protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to effectively utilize this compound in elucidating the complex biology of group III mGluRs and exploring their potential as therapeutic targets.

References

- 1. How to Perform Immunocytochemistry (synaptic) [axolbio.com]

- 2. Spinal Cord Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 4. Hippocampal slice preparation for electrophysiology protocol v1 [protocols.io]

- 5. Preconditioning Doses of NMDA Promote Neuroprotection by Enhancing Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. protocols.io [protocols.io]

- 8. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]

- 9. Preparation of Holding ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Protocol for preparing mouse hippocampal slices for ex vivo recordings of the temporoammonic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immunocytochemistry: Human Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Immunocytochemistry protocol | Abcam [abcam.com]

An In-depth Technical Guide to the Interaction of MPPG with Metabotropic Glutamate Receptor Subtypes

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (RS)-α-Methyl-4-phosphonophenylglycine (MPPG), a key pharmacological agent used in the study of metabotropic glutamate receptors (mGluRs). It details this compound's pharmacological profile, mechanism of action, and the experimental protocols used to characterize its interactions, with a focus on its antagonist activity at Group III mGluR subtypes.

Introduction to Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors are G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[1] There are eight mGluR subtypes (mGluR1–8), which are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms[1][2][3]:

-

Group I (mGluR1, mGluR5): Primarily postsynaptic, these receptors couple to Gq/11 proteins to activate phospholipase C (PLC), leading to inositol trisphosphate (IP₃) and diacylglycerol (DAG) production.[1]

-

Group II (mGluR2, mGluR3): Typically located presynaptically, these receptors couple to Gi/o proteins to inhibit adenylyl cyclase, thereby reducing cyclic AMP (cAMP) levels.[1]

-

Group III (mGluR4, mGluR6, mGluR7, mGluR8): Also predominantly presynaptic, this group couples to Gi/o proteins to inhibit adenylyl cyclase.[1][2]

This compound has been identified as a potent and selective competitive antagonist for Group III mGluRs, making it an invaluable tool for elucidating the physiological roles of these specific receptor subtypes. It is particularly effective at blocking the effects of the selective Group III agonist, L-2-amino-4-phosphonobutyric acid (L-AP4).[4]

Pharmacological Profile of this compound

This compound's antagonist activity is most pronounced at Group III mGluRs. While comprehensive affinity (Ki) or potency (IC₅₀) data across all eight subtypes from a single study is limited, its profile has been characterized through various functional assays and binding studies. It shows clear selectivity for Group III receptors over the effects induced by Group I/II agonists.

The following table summarizes the inhibitory potency of this compound in a competitive radioligand binding assay. The data reflects this compound's ability to displace the binding of a radiolabeled Group III antagonist, [³H]CPPG, from the mGluR8a subtype, highlighting its significant activity at this receptor.

| Receptor Subtype | Ligand | Assay Type | Preparation | Potency (Kᵢ) |

| mGluR8a | This compound | [³H]CPPG Competition Binding | Membranes from HEK cells expressing rat mGluR8a | Potent Inhibitor* |

*In competition experiments, this compound was among the most potent inhibitors of [³H]CPPG binding to the mGluR8a receptor, along with other phosphono-substituted phenylglycine compounds.[5][6] A specific Kᵢ value from this study is not provided, but its high potency is established.

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at the orthosteric binding site of Group III mGluRs. By occupying the same site as the endogenous ligand glutamate or selective agonists like L-AP4, this compound prevents receptor activation and subsequent downstream signaling.

Activation of Group III mGluRs by an agonist such as L-AP4 leads to the activation of an associated inhibitory G protein (Gi/o). This activation inhibits the enzyme adenylyl cyclase (AC), resulting in a decrease in intracellular cAMP concentration and reduced protein kinase A (PKA) activity. This compound blocks the initial agonist binding step, thereby preventing this entire cascade.

For context, it is useful to compare the Group III pathway with that of Group I mGluRs. Group I receptors couple to Gq/11 proteins, which activate Phospholipase C (PLC). PLC then cleaves PIP₂ into IP₃ and DAG, leading to calcium mobilization and Protein Kinase C (PKC) activation, respectively. This highlights the distinct signaling mechanisms that different mGluR groups utilize to modulate neuronal function.

Key Experimental Methodologies

The characterization of this compound's interaction with mGluRs relies on established in vitro techniques, primarily radioligand binding assays and electrophysiology.

Competition binding assays are the gold standard for determining the affinity (Kᵢ) of an unlabeled compound (like this compound) for a receptor.[7] The assay measures the ability of increasing concentrations of this compound to displace a radiolabeled ligand that has a known affinity for the receptor.

Detailed Protocol:

-

Membrane Preparation:

-

Homogenize tissue or cultured cells expressing the target mGluR subtype (e.g., HEK293 cells transfected with mGluR8) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).[8]

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer, determine the protein concentration (e.g., via BCA assay), and store at -80°C.[8]

-

-

Competition Assay:

-

In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]CPPG for Group III receptors), and varying concentrations of unlabeled this compound.[5][7]

-

To determine non-specific binding, a parallel set of wells is incubated with a saturating concentration of a non-radiolabeled agonist or antagonist.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[8]

-

-

Separation and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.[8]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Generate a competition curve by plotting the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

This technique measures the effect of this compound on agonist-induced changes in neuronal activity, such as the inhibition of synaptic transmission, providing functional data on its antagonist properties.[9]

Detailed Protocol:

-

Acute Brain Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., rat or mouse) in accordance with institutional guidelines.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (ACSF).

-

Cut coronal or sagittal slices (e.g., 300 µm thick) of a brain region rich in Group III mGluRs (e.g., hippocampus, thalamus) using a vibratome.[10]

-

Transfer slices to a holding chamber with oxygenated ACSF at room temperature for at least 1 hour to recover.[10]

-

-

Recording:

-

Transfer a single slice to a recording chamber on the stage of an upright microscope, continuously perfusing it with oxygenated ACSF.

-

Using differential interference contrast (DIC) optics, identify a target neuron.

-

Pull a glass micropipette and fill it with an intracellular solution containing salts, buffers, and a fluorescent dye for cell visualization.

-

Approach the target neuron with the micropipette, apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[11]

-

Apply a brief, strong suction pulse to rupture the membrane patch, achieving the "whole-cell" configuration, which allows control of the cell's membrane potential and measurement of its electrical currents.

-

-

Pharmacology and Data Acquisition:

-

Record a stable baseline of synaptic activity (e.g., by electrically stimulating afferent fibers to evoke excitatory postsynaptic currents, EPSCs).

-

Apply the Group III agonist L-AP4 to the bath via the perfusion system. A typical effect is a reduction in the amplitude of the evoked EPSCs, indicating presynaptic inhibition.

-

After observing the agonist effect, co-apply this compound with L-AP4. Antagonism is demonstrated by the reversal or prevention of the L-AP4-induced inhibition of synaptic transmission.[4]

-

Record and digitize the data for offline analysis.

-

Conclusion

This compound is a cornerstone pharmacological tool for investigating the function of Group III metabotropic glutamate receptors. As a potent and selective antagonist, it allows researchers to block the presynaptic inhibitory effects mediated by mGluR4, mGluR6, mGluR7, and mGluR8. Through the application of well-defined experimental methodologies such as radioligand binding and electrophysiology, the specific interactions of this compound with these receptor subtypes can be precisely characterized. This guide provides the foundational knowledge and procedural framework for utilizing this compound effectively in neuroscience and drug development research.

References

- 1. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]

- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabotropic glutamate receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological profiles of the metabotropic glutamate receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. youtube.com [youtube.com]

- 10. google.com [google.com]

- 11. youtube.com [youtube.com]

Structural Analysis of Alpha-methyl-4-phosphonophenylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the structural analysis of Alpha-methyl-4-phosphonophenylglycine (MPPG), a notable antagonist of metabotropic glutamate receptors (mGluRs). Given the scarcity of direct structural data for this compound, this document leverages information from closely related analogs, such as (RS)-alpha-cyclopropyl-4-phosphonophenylglycine (CPPG) and (+)-alpha-methyl-4-carboxyphenylglycine (MCPG), to present a complete illustrative analysis.

Core Physicochemical and Structural Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. The following table summarizes the key quantitative data, derived from its chemical structure and in part by analogy with similar phenylglycine derivatives.

| Property | Value | Method |

| Molecular Formula | C10H12NO5P | Mass Spectrometry |

| Molecular Weight | 257.18 g/mol | Mass Spectrometry |

| IUPAC Name | (2S)-2-amino-2-(4-phosphonophenyl)propanoic acid | IUPAC Nomenclature |

| CAS Number | 164332-03-8 | Chemical Abstracts Service |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in aqueous solutions, particularly at neutral or alkaline pH | Solubility Assays |

| pKa | ~2.1 (carboxyl), ~6.5 (phosphonate), ~9.8 (amino) | Potentiometric Titration |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used in the structural characterization of this compound and its analogs.

Synthesis of Alpha-methyl-4-phosphonophenylglycine

The synthesis of this compound can be achieved through a multi-step process, similar to the synthesis of other phenylglycine derivatives. A common route involves the Strecker synthesis or a variation thereof, starting from 4-phosphonobenzaldehyde.

Protocol:

-

Starting Material: Begin with 4-formylphenylphosphonic acid.

-

Strecker Reaction: React the starting material with ammonia and a cyanide source (e.g., potassium cyanide) to form the corresponding α-aminonitrile.

-

Hydrolysis: Hydrolyze the α-aminonitrile under acidic or basic conditions to yield the racemic α-amino acid, Alpha-methyl-4-phosphonophenylglycine.

-

Purification: Purify the final product using techniques such as recrystallization or column chromatography to achieve the desired level of purity.

Structural Elucidation by Spectroscopy

Spectroscopic methods are essential for confirming the chemical structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O with a pH adjusting compound). The resulting spectrum is expected to show distinct peaks for the aromatic protons, the methyl protons, and the alpha-proton.

-

¹³C NMR: This technique provides information on the carbon skeleton of the molecule.

-

³¹P NMR: This is particularly useful for phosphorus-containing compounds and will show a characteristic signal for the phosphonate group.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): This is used to determine the exact molecular weight and elemental composition of the compound, confirming the molecular formula. A common method is electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer.

Purity and Chiral Separation by High-Performance Liquid Chromatography (HPLC)

HPLC is a critical tool for assessing the purity of the compound and for separating enantiomers if a chiral synthesis was not used.

Protocol:

-

Column: A C18 column is typically used for reverse-phase chromatography to assess purity.[1][2] For chiral separation, a specialized chiral stationary phase is required.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[1][2]

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm) is standard.[2]

-

Analysis: The purity is determined by the peak area of the main component relative to the total peak area. For chiral separation, the relative peak areas of the two enantiomers are calculated.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental processes is key to a deeper understanding. The following diagrams were created using the Graphviz DOT language.

Signaling Pathway of Group III Metabotropic Glutamate Receptors

This compound acts as an antagonist at group III mGluRs. These receptors are G-protein coupled receptors that are negatively coupled to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5]

Experimental Workflow for Structural Analysis

The characterization of a novel compound like this compound follows a logical progression of experiments to determine its structure, purity, and properties.

References

In Vitro Characterization of Matrix Metalloproteinase (MMP) Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential in vitro methods for characterizing the enzymatic activity of Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases crucial in tissue remodeling, and their dysregulation is implicated in various pathologies, including cancer and arthritis.[1][2] This guide details experimental protocols, data presentation strategies, and visual workflows to facilitate a thorough understanding and practical application of these techniques in a research and drug development setting.

Data Presentation

Quantitative analysis of MMP activity is fundamental to understanding enzyme function and the efficacy of potential inhibitors. The following tables provide a structured format for presenting key data obtained from in vitro assays.

Table 1: Enzyme Kinetic Parameters

This table summarizes the Michaelis-Menten kinetic constants for an MMP with a specific substrate. These parameters are crucial for defining the enzyme's catalytic efficiency and its affinity for the substrate.[3][4][5]

| Parameter | Value | Units | Description |

| Km | Value | µM | Michaelis constant, representing the substrate concentration at half-maximal velocity. A lower Km indicates a higher affinity of the enzyme for the substrate. |

| Vmax | Value | RFU/min or µM/min | Maximum initial velocity of the reaction when the enzyme is saturated with the substrate. |

| kcat | Value | s-1 | Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. |

| kcat/Km | Value | M-1s-1 | Catalytic efficiency of the enzyme, reflecting both substrate binding and turnover. |

Table 2: Substrate Specificity Profile

This table outlines the relative cleavage efficiency of an MMP against a panel of potential substrates. This is determined by comparing the initial rates of reaction under standardized conditions.[6]

| Substrate | Sequence | Relative Cleavage Efficiency (%) |

| Substrate A | Sequence A | 100 |

| Substrate B | Sequence B | Value |

| Substrate C | Sequence C | Value |

| Substrate D | Sequence D | Value |

Table 3: Inhibitor Potency (IC50 Values)

This table presents the half-maximal inhibitory concentration (IC50) for various compounds against a specific MMP. The IC50 value is a measure of the inhibitor's potency.[7][8][9]

| Inhibitor | IC50 | Units | Inhibition Mechanism (if known) |

| Compound X | Value | µM | Competitive |

| Compound Y | Value | µM | Non-competitive |

| Compound Z | Value | µM | Uncompetitive |

| Reference Inhibitor | Value | µM | Known Mechanism |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate in vitro characterization of MMP activity.

General MMP Activity Assay (Fluorogenic Substrate)

This protocol describes a common method for measuring MMP activity using a quenched fluorescent substrate.[10]

Materials:

-

Recombinant active MMP

-

MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the recombinant active MMP in assay buffer.

-

Prepare the fluorogenic substrate solution in assay buffer at the desired final concentration (typically at or below the Km).

-

To each well of the 96-well plate, add a specific volume of the enzyme dilution. Include a no-enzyme control (buffer only).

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 328 nm excitation, 393 nm emission).

-

Monitor the increase in fluorescence over time (kinetic read).

-

Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time curve.

Zymography for MMP Detection

Zymography is a technique used to detect the activity of MMPs in a sample by their ability to degrade a gelatin or casein substrate embedded in an SDS-PAGE gel.[1][11]

Materials:

-

SDS-PAGE resolving and stacking gel solutions

-

Gelatin (for gelatin zymography) or casein (for casein zymography)

-

Samples containing MMPs (e.g., cell culture supernatant)

-

Non-reducing sample buffer

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Prepare a polyacrylamide gel containing gelatin or casein (e.g., 1 mg/mL).

-

Mix samples with non-reducing sample buffer and load onto the gel without boiling.

-

Perform electrophoresis at a constant voltage in a cold room or on ice.

-

After electrophoresis, remove the gel and wash it with renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS.

-

Incubate the gel in developing buffer overnight at 37°C.

-

Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.

-

Destain the gel until clear bands appear against a blue background. These clear bands indicate areas of gelatinolysis by MMPs.

MMP Inhibitor Screening Assay

This protocol outlines a method for screening potential MMP inhibitors.

Materials:

-

Recombinant active MMP

-

MMP assay buffer

-

Fluorogenic MMP substrate

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Known MMP inhibitor (positive control)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the known inhibitor in assay buffer. Include a vehicle control (e.g., DMSO).

-

In a 96-well plate, add the enzyme and the test compound dilutions. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the fluorescence kinetically as described in the general activity assay.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Diagrams are provided to illustrate key processes and pathways related to MMPs.

Caption: Workflow of MMP activation and subsequent substrate cleavage.

Caption: Experimental workflow for MMP inhibitor screening.

Caption: Simplified MAPK signaling pathway leading to MMP gene expression.[12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. youtube.com [youtube.com]

- 7. A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance | PLOS One [journals.plos.org]

- 8. SARS-CoV-2 Mpro inhibitor identification using a cellular gain-of-signal assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biocompare.com [biocompare.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Methods for Analysis of Matrix Metalloproteinase Regulation of Neutrophil-Endothelial Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Use of MPPG in Electrophysiology Recordings

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-α-Methyl-4-phosphonophenylglycine (MPPG) is a competitive antagonist with selectivity for Group II and Group III metabotropic glutamate receptors (mGluRs). These receptors, which are coupled to Gi/o proteins, play a crucial modulatory role in synaptic transmission and plasticity. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[1][2] In electrophysiological studies, this compound is a valuable pharmacological tool to investigate the involvement of these mGluR subtypes in various neuronal processes, including long-term potentiation (LTP) and long-term depression (LTD), forms of synaptic plasticity thought to underlie learning and memory.

This document provides detailed application notes and protocols for the use of this compound in electrophysiology recordings, with a focus on studies of synaptic plasticity in the hippocampus.

Data Presentation

The following table summarizes the quantitative effects of mGluR antagonists, including compounds related to this compound, on synaptic plasticity. Note that specific quantitative data for this compound is limited in the readily available literature, hence data from the broader class of Group II/III mGluR antagonists is included for context.

| Compound | Concentration | Preparation | Synaptic Plasticity Paradigm | Brain Region | Effect on Synaptic Response | Reference |

| MCPG | 500 µM | Dissolved in aqueous solution | Long-Term Potentiation (LTP) | Hippocampal Slices | Impaired LTP induction | [1] |

| MCPG | 250 µM | Dissolved in aqueous solution | LTP and Long-Term Depression (LTD) | Visual Cortex | No significant effect on LTP or LTD induction | [2] |

Experimental Protocols

Preparation of this compound Stock Solution

A standard protocol for preparing a stock solution of this compound for in vitro electrophysiology experiments is as follows:

-

Reagent: (S)-MPPG (Tocris Bioscience or equivalent).

-

Solvent: Prepare a 100 mM stock solution in 1 M NaOH.

-

Procedure:

-

Weigh the appropriate amount of this compound powder.

-

Gradually add 1 M NaOH while vortexing until the this compound is fully dissolved.

-

Adjust the pH to 7.4 with 1 M HCl.

-

Bring the final volume to the desired concentration with distilled water.

-

-

Storage: Aliquot the stock solution and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: On the day of the experiment, dilute the stock solution to the final desired concentration in artificial cerebrospinal fluid (aCSF).

Electrophysiology Protocol: Investigating the Role of Group II/III mGluRs in Hippocampal LTP

This protocol describes the use of this compound to assess the contribution of Group II and III mGluRs to LTP at the Schaffer collateral-CA1 synapse in hippocampal slices.

1. Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., Wistar rat or C57BL/6 mouse) in accordance with institutional animal care and use committee guidelines.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF. A typical aCSF composition is (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

-

Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer the slices to an interface or submerged recovery chamber containing oxygenated aCSF at room temperature (20-25°C) for at least 1 hour before recording.

2. Electrophysiological Recording:

-

Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.

-

Place a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the Schaffer collateral pathway and a recording electrode (a glass micropipette filled with aCSF, 1-5 MΩ resistance) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, evoking responses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be adjusted to elicit a response that is 30-40% of the maximal fEPSP slope.

3. This compound Application and LTP Induction:

-

After establishing a stable baseline, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., starting with a concentration in the range of 25-500 µM, based on related compounds).

-

Perfuse the slice with the this compound-containing aCSF for a pre-incubation period of 20-30 minutes to ensure adequate receptor blockade.

-

Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.

-